5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Overview
Description
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a sulfanyl group linked to a methyl-imidazole moiety
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The imidazole ring is amphoteric in nature, showing both acidic and basic properties. It is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric phenomenon .
Biochemical pathways
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents
Result of action
Imidazole derivatives are known to have a broad range of chemical and biological properties .
Biochemical Analysis
Biochemical Properties
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially altering the flux of metabolites. Additionally, the imidazole ring in the compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, the compound can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with transcription factors, influencing gene expression by altering their binding to DNA. The imidazole ring in the compound can also chelate metal ions, affecting the activity of metalloenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to degradation products that may have different biochemical properties and effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound, often in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-[(1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid: Lacks the methyl group on the imidazole ring.
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid: Lacks the chlorine atom.
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine: Lacks the carboxylic acid group.
Uniqueness
The presence of both the chlorine atom and the carboxylic acid group, along with the sulfanyl-linked methyl-imidazole moiety, makes 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid unique. This combination of functional groups can confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-14-3-2-12-10(14)17-8-7(11)4-6(5-13-8)9(15)16/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGUNXIJCXSEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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